N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide
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Overview
Description
N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound is characterized by the presence of a carbamoyl group and a dimethylbenzene sulfonamide moiety, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide typically involves the reaction of 1,3-dimethylbenzene with a sulfonamide derivative under controlled conditions. One common method involves the use of carbamoyl chloride as a reagent, which reacts with the sulfonamide derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial in the bacterial synthesis of folic acid. This inhibition disrupts the bacterial growth and replication process .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Uniqueness
N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both carbamoyl and dimethylbenzene moieties.
Properties
CAS No. |
646068-96-4 |
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Molecular Formula |
C9H12N2O3S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
1-methyl-1-(3-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C9H12N2O3S/c1-7-4-3-5-8(6-7)15(13,14)11(2)9(10)12/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
QLJQSVQBMLSUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N(C)C(=O)N |
Origin of Product |
United States |
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